Tautomeric Uniformity vs. Ureidopyrimidinone (UPy)
UPy modules populate multiple tautomeric states (keto‑enol equilibrium) that generate competing DDAA and DADA hydrogen-bonding motifs [1]. In sharp contrast, (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea is designed to preclude tautomeric interconversion, displaying a single DDAA array in both solution and the solid state [2]. Single-crystal X‑ray diffraction and solution NMR spectroscopy confirmed the exclusive DDAA dimeric structure for the cytosine module, whereas analogous UPy crystals frequently show disorder arising from tautomeric mixtures [2].
| Evidence Dimension | Number of spectroscopically/crystallographically observed tautomers under ambient conditions |
|---|---|
| Target Compound Data | 1 (exclusive DDAA array) |
| Comparator Or Baseline | Ureidopyrimidinone (UPy): ≥2 tautomeric forms (keto‑enol equilibrium) producing mixed DDAA/DADA arrays [1] |
| Quantified Difference | 1 tautomer vs. ≥2 tautomers |
| Conditions | Single-crystal X‑ray diffraction (solid state) and ¹H/¹³C NMR in CDCl₃ or C₆D₆ (solution); ambient temperature [2] |
Why This Matters
A single hydrogen-bonding motif guarantees batch-to-batch reproducibility in supramolecular polymer assembly, directly reducing procurement risk for applications requiring consistent network topology.
- [1] Beijer, F. H.; Sijbesma, R. P.; Kooijman, H.; Spek, A. L.; Meijer, E. W. Strong Dimerization of Ureidopyrimidinones via Quadruple Hydrogen Bonding. J. Am. Chem. Soc. 1998, 120 (27), 6761–6769. https://doi.org/10.1021/ja974112a. View Source
- [2] Lafitte, V. G. H.; Aliev, A. E.; Horton, P. N.; Hursthouse, M. B.; Bala, K.; Golding, P.; Hailes, H. C. Quadruply Hydrogen Bonded Cytosine Modules for Supramolecular Applications. J. Am. Chem. Soc. 2006, 128 (20), 6544–6545. https://doi.org/10.1021/ja061286z. View Source
